Meloside L
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-6-15-20(35)23(38)26(43-27-24(39)22(37)19(34)16(7-29)42-27)25(41-15)18-12(33)5-14-17(21(18)36)11(32)4-13(40-14)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-20,22-31,33-39H,6-7H2/t15-,16-,19-,20-,22+,23+,24-,25+,26-,27+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAZWXOCSOFIPS-FASGCTRLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310776 | |
| Record name | Isoorientin 2′′-O-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55196-48-0 | |
| Record name | Isoorientin 2′′-O-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55196-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoorientin 2′′-O-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biosynthetic Pathways of Meloside L
Natural Occurrence
Meloside L has been identified in a range of plant sources, highlighting its distribution across different plant families. It has been reported in important staple crops such as Oryza sativa (rice) Current time information in Chatham County, US.nih.gov and grasses like Poa annua. mdpi.com Beyond monocots, this compound is also present in dicotyledonous plants, including Cucumis sativus (muskmelon), where it was identified alongside other C-glycosylflavones. tandfonline.com Furthermore, several species within the Silene genus (family Caryophyllaceae) have been shown to contain this compound, including Silene badachschanica, Silene daghestanica, Silene dichotoma, Silene turgida, Silene sibirica, and Silene repens. nih.govmdpi.com The presence of this compound in diverse plant species suggests its potential ecological significance and varied physiological roles.
Biosynthetic Pathways
The biosynthesis of this compound follows the general pathway of flavonoid production in plants, originating from the phenylpropanoid pathway. mdpi.comthermofisher.comresearchgate.net This pathway begins with the deamination of phenylalanine, leading to the formation of cinnamic acid derivatives. mdpi.com These precursors are then channeled into the flavonoid biosynthetic route, which involves a series of enzymatic reactions to construct the characteristic flavonoid backbone.
In the case of this compound, the aglycone core is isoorientin (B1672268), which is luteolin (B72000) 6-C-glucoside. The formation of isoorientin involves a C-glycosylation step, where a glucose moiety is directly attached to the carbon atom at position 6 of the luteolin A-ring, forming a stable carbon-carbon bond. This C-glycosylation is typically catalyzed by C-glycosyltransferases (CGTs), which can utilize 2-hydroxyflavanone (B13135356) intermediates as substrates. mdpi.comresearchgate.netresearchgate.net Following C-glycosylation, dehydration occurs to yield the flavone (B191248) C-glycoside, isoorientin. mdpi.com
The final step in the biosynthesis of this compound is the O-glycosylation of isoorientin. This involves the attachment of a second glucose unit to the hydroxyl group at the 2'' position of the glucose already C-linked to the flavonoid scaffold. This O-glycosylation reaction is catalyzed by a specific O-glycosyltransferase (OGT), which belongs to the large family of UDP-glycosyltransferases (UGTs). mdpi.comtandfonline.commdpi.comthermofisher.comfrontiersin.org These enzymes utilize activated sugar donors, such as UDP-glucose, to transfer the sugar moiety to the acceptor molecule. mdpi.comtandfonline.comthermofisher.comfrontiersin.org The precise OGT responsible for the 2''-O-glucosylation of isoorientin to form this compound in its various natural sources has not been extensively characterized in the provided literature, but the enzymatic activity for 2''-O-glycosylation of C-linked sugars has been observed in other plant systems. nih.govresearchgate.net
Enzymatic Systems Involved in Meloside L Formation
The formation of Meloside L is a multi-step process orchestrated by a suite of enzymes, primarily belonging to the UDP-glycosyltransferase (UGT) family. mdpi.comtandfonline.comthermofisher.comfrontiersin.org UGTs are key enzymes in the glycosylation of plant secondary metabolites, catalyzing the transfer of sugar moieties from activated nucleotide sugars to various acceptor molecules. thermofisher.comfrontiersin.org
The initial stages of flavonoid biosynthesis leading to the isoorientin (B1672268) core involve enzymes of the general phenylpropanoid and flavonoid pathways, such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumaroyl-CoA ligase (4CL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI). thermofisher.comresearchgate.net
The critical C-glycosylation step that converts a flavanone (B1672756) or 2-hydroxyflavanone (B13135356) into a C-glycosylflavone like isoorientin is catalyzed by C-glycosyltransferases (CGTs). mdpi.comresearchgate.netresearchgate.net These enzymes are specialized UGTs that form a carbon-carbon bond between the sugar and the aglycone. researchgate.net
Subsequently, the O-glycosylation of isoorientin at the 2'' position requires the action of a specific O-glycosyltransferase (OGT). mdpi.comtandfonline.commdpi.comthermofisher.comfrontiersin.org This enzyme recognizes isoorientin as a substrate and catalyzes the transfer of a glucose residue from UDP-glucose to the hydroxyl group at the 2'' position of the C-linked glucose. thermofisher.comfrontiersin.org While the specific OGT responsible for this reaction in plants producing this compound is not explicitly detailed in the search results, studies on other plant species have identified UGTs capable of catalyzing 2''-O-glycosylation of glycosylated flavonoids. For instance, a 2''-O-glycosyltransferase (ZjOGT38) was found in Ziziphus jujuba that acts on 2-hydroxyflavanone C-glycosides researchgate.net, and UGT79B6 from Arabidopsis thaliana catalyzes 2''-O-glucosylation of flavonol 3-O-glucosides. nih.gov These findings support the existence of enzymatic machinery capable of forming the 2''-O-glycosidic linkage present in this compound. The regioselectivity of these OGTs, ensuring the sugar is attached specifically to the 2'' position, is a key feature of their catalytic activity. frontiersin.org
Isolation, Purification, and Structural Characterization of Meloside L
Comprehensive Structural Elucidation Techniques for Meloside L
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
1D and 2D NMR Experiments
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in defining the connectivity and stereochemistry of this compound, which is identified as isoorientin (B1672268) 2"-O-glucoside. The analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra provides a comprehensive map of the proton and carbon environments within the molecule.
The ¹H NMR spectrum of this compound reveals distinct signals for the aromatic protons of the luteolin (B72000) aglycone and the protons of the two glucose units. The ¹³C NMR spectrum complements this by providing the chemical shifts for all 27 carbon atoms in the molecule, including the carbonyl carbon of the flavone (B191248) ring, the aromatic carbons, and the carbons of the sugar moieties.
Detailed analysis of the NMR data, recorded in pyridine-d₅, has led to the complete assignment of the proton and carbon signals for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, Pyridine-d₅)
| Position | δH (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| 3 | 7.14 | s | |
| 6 | 6.74 | s | |
| 2' | 8.38 | d | 9.5 |
| 5' | 7.90 | d | 7.9 |
| 6' | 8.38 | d | 9.5 |
| C-glucose | |||
| 1" | 6.03 | d | 10.1 |
| Sugar Protons | 3.9-4.8 | m | |
| O-glucose | |||
| 1"' | 5.83 | d | 10.1 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, Pyridine-d₅)
| Position | δC (ppm) | Position | δC (ppm) |
|---|---|---|---|
| Luteolin Aglycone | C-glucose | ||
| 2 | 163.8 | 1" | 71.5 |
| 3 | 104.0 | 2" | 83.3 |
| 4 | 181.8 | 3" | 78.5 |
| 5 | 156.4 | 4" | 70.5 |
| 6 | 108.7 | 5" | 80.7 |
| 7 | 163.8 | 6" | 62.6 |
| 8 | 93.5 | O-glucose | |
| 9 | 160.5 | 1"' | 104.0 |
| 10 | 102.7 | 2"' | 74.4 |
| 1' | 122.6 | 3"' | 78.4 |
| 2' | 114.6 | 4"' | 70.5 |
| 3' | 146.3 | 5"' | 78.1 |
| 4' | 149.2 | 6"' | 62.6 |
| 5' | 116.8 |
Note: The assignments are based on data for isoorientin 2"-O-glucoside.
While specific data tables for 2D NMR experiments like COSY, HSQC, and HMBC are not detailed here, the structural elucidation relies on the correlations observed in these spectra to confirm the connectivity between protons and carbons, both directly (HSQC) and over multiple bonds (HMBC), as well as proton-proton couplings (COSY).
Mass Spectrometry (MS) for Molecular Information
Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of this compound, as well as insights into its structure through fragmentation analysis.
High-resolution mass spectrometry has been employed to accurately determine the molecular formula of this compound. In negative ionization mode, the deprotonated molecule [M-H]⁻ is observed.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Observed m/z | Calculated m/z | Molecular Formula |
|---|
The precise mass measurement confirms the elemental composition as C₂₇H₃₀O₁₆.
Tandem mass spectrometry (MS/MS) experiments have been conducted to probe the fragmentation pathways of this compound, providing valuable structural information. By selecting the precursor ion and inducing fragmentation, characteristic product ions are generated that reveal the nature of the glycosidic linkages and the aglycone structure.
In negative ion mode, the fragmentation of the [M-H]⁻ ion of this compound (m/z 609.1485) results in several key fragment ions.
Table 4: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound (Negative Ion Mode)
| Precursor Ion [M-H]⁻ (m/z) | Product Ions (m/z) | Proposed Neutral Loss |
|---|---|---|
| 609.1485 | 489.1040 | C₅H₈O₅ (pentose moiety) |
| 447.0924 | C₆H₁₀O₅ (hexose moiety) | |
| 429.0815 | C₆H₁₀O₅ + H₂O | |
| 399.0722 | ||
| 369.0635 |
In positive ion mode, the protonated molecule [M+H]⁺ is observed at an m/z of 611.1615. Its fragmentation also yields characteristic ions.
Table 5: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound (Positive Ion Mode)
| Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Relative Abundance |
|---|---|---|
| 611.1615 | 449.10767 | 48.97 |
| 353.06775 | 22.60 | |
| 329.06583 | 39.23 |
These fragmentation patterns are consistent with the structure of a luteolin aglycone attached to two hexose (B10828440) units.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy is utilized to analyze the chromophoric system of this compound, which is characteristic of its flavone structure. The absorption maxima (λmax) provide evidence for the presence of the conjugated system within the luteolin backbone. The UV spectrum of this compound, recorded in methanol, displays absorption bands typical for flavones.
Table 6: UV-Visible Spectroscopic Data for this compound
| Solvent | λmax (nm) |
|---|
The addition of various shift reagents (NaOMe, AlCl₃, AlCl₃/HCl, NaOAc, NaOAc/H₃BO₃) causes characteristic shifts in the absorption maxima, which can help to determine the positions of free hydroxyl groups on the flavonoid skeleton. For instance, the UV spectrum in the presence of NaOMe shows maxima at 273, 337 (shoulder), and 409 nm, while with AlCl₃, the maxima are at 274 and 422 nm. With AlCl₃/HCl, the maxima are observed at 263 (shoulder), 276, 298, 358, and 387 (shoulder) nm. Using NaOAc results in maxima at 268 (shoulder), 279, and 400 nm, and with NaOAc/H₃BO₃, the maxima are at 264 and 375 nm.
Chemical Synthesis and Derivatization of Meloside L
Synthetic Approaches to Meloside L and its Aglycones
The synthesis of a complex natural product like this compound, a flavonoid-7-O-glycoside, presents a significant challenge that can be approached through total synthesis or semi-synthetic modifications.
Total Synthesis Strategies
As of the current body of scientific literature, a complete total synthesis of this compound has not been reported. However, constructing its core components—the flavonoid aglycone and the sugar moieties—would rely on established synthetic methodologies.
The synthesis of the aglycone would likely involve strategies for constructing the chromone (B188151) core, which is central to the flavonoid structure. This could include methods such as the Baker-Venkataraman rearrangement or the Allan-Robinson reaction to form the key heterocyclic ring system.
The synthesis of the disaccharide portion and its subsequent attachment to the aglycone represents a critical step. This would involve:
Monosaccharide Synthesis : Preparation of the individual hexose (B10828440) monosaccharides with appropriate protecting groups to control stereochemistry and regioselectivity during the glycosylation steps.
Glycosylation : The formation of the O-glycosidic bond between the two sugar units and subsequently between the disaccharide and the 7-hydroxyl group of the flavonoid aglycone. This is a stereochemically sensitive step, often requiring specific promoters and carefully chosen protecting groups to achieve the desired anomeric configuration.
Strategies developed for the total synthesis of other complex alkaloids, while not directly applicable, highlight the intricate nature of constructing polycyclic natural products. For instance, various approaches have been employed for the synthesis of meloscine, a different natural product, involving techniques like allenyl azide (B81097) cyclization cascades and diastereoselective ring-closing metathesis to build the core structure. nih.govresearchgate.netorganic-chemistry.org These examples underscore the multi-step and methodologically diverse nature of natural product synthesis.
Semi-Synthetic Modifications
Semi-synthetic approaches, starting from a closely related natural product, often provide a more direct route to the target molecule. If a structurally similar flavonoid or glycoside could be isolated in sufficient quantities, modifications could be made to its structure to yield this compound. This could involve:
Glycosylation/Deglycosylation : Adding or removing sugar units from an existing natural product.
Functional Group Interconversion : Modifying existing functional groups on the aglycone or sugar moieties, such as hydroxylations, dehydroxylations, or changing oxidation states.
Preparation of this compound Derivatives and Analogs
The preparation of derivatives and analogs is crucial for studying structure-activity relationships. This involves targeted modifications at various sites on the this compound scaffold.
Glycosidic Linkage Modifications
The glycosidic bond is a key determinant of the physicochemical and biological properties of glycosides. Modifications to this linkage can significantly impact a molecule's stability, solubility, and interaction with biological targets. nih.gov
Key Modification Strategies:
Anomeric Configuration : Altering the stereochemistry of the glycosidic bond from α to β or vice versa.
Linkage Position : Changing the connection point of the sugar moiety on the aglycone or between the monosaccharide units.
Sugar Moiety Replacement : Substituting the existing sugars with other monosaccharides or derivatives to explore the impact of different carbohydrate structures. nih.gov
The formation of glycosidic linkages typically involves the reaction of a glycosyl donor (an activated sugar) with a glycosyl acceptor (the aglycone or another sugar). youtube.com The process can be reversed through hydrolysis, which breaks the bond by adding a water molecule. youtube.com
Aromatic Ring Substitutions
The aromatic rings of the flavonoid aglycone are prime targets for modification to alter electronic and steric properties. Electrophilic aromatic substitution (EAS) is the most common class of reactions for introducing new functional groups onto an aromatic ring. masterorganicchemistry.comyoutube.comlibretexts.org
The general mechanism for EAS involves two main steps:
Attack by the Aromatic Ring : The π-electron system of the aromatic ring acts as a nucleophile, attacking a strong electrophile (E+). This step disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org
Deprotonation : A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
Common Aromatic Substitution Reactions:
| Reaction Type | Reagents | Electrophile | Substituted Group |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂+ (Nitronium ion) | -NO₂ |
| Sulfonation | SO₃, H₂SO₄ | HSO₃+ or SO₃ | -SO₃H |
| Halogenation | Cl₂, AlCl₃ or Br₂, FeBr₃ | Cl⁺ or Br⁺ | -Cl or -Br |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | -R (Alkyl group) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | -COR (Acyl group) |
This table outlines common electrophilic aromatic substitution reactions that could be theoretically applied to modify the aromatic rings of the this compound aglycone. libretexts.orgmasterorganicchemistry.com
The existing hydroxyl and methoxy (B1213986) groups on the this compound aglycone would act as directing groups, influencing the position of the incoming electrophile.
Esterification (e.g., Caffeoyl Esters)
Esterification of the free hydroxyl groups on the sugar moieties or the aglycone is a common method for creating derivatives with altered lipophilicity and potential biological activity. The formation of caffeoyl esters, by reacting a hydroxyl group with caffeic acid or its activated form, is of particular interest in natural product chemistry.
Catalytic Methodologies in this compound Synthesis
While specific catalytic methods for the total synthesis of this compound have not been detailed in published research, advancements in catalytic C-glycosylation and the synthesis of flavonoid glycosides offer insights into plausible synthetic routes. These methodologies can be broadly categorized into metal-catalyzed and enzymatic approaches.
Metal-Catalyzed C-Glycosylation:
Transition metal catalysis is a powerful tool for the formation of C-C bonds. In the context of C-glycoside synthesis, catalysts based on metals such as gold, palladium, and rhodium have been employed to activate glycosyl donors and promote their reaction with nucleophilic aromatic substrates like luteolin (B72000). The general approach involves the formation of a metal-activated glycosyl species that can then undergo a Friedel-Crafts-type reaction with the electron-rich aromatic ring of the flavonoid.
The choice of catalyst, ligand, and reaction conditions is critical to control the regioselectivity and stereoselectivity of the glycosylation. For a molecule like luteolin with multiple potential sites for glycosylation, achieving selectivity for the C-6 position would be a primary obstacle to overcome.
Enzymatic Synthesis:
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar to an acceptor molecule. While many GTs are known to form O-glycosidic bonds, a subset of these enzymes, known as C-glycosyltransferases, are responsible for the biosynthesis of C-glycosides in nature.
The enzymatic synthesis of this compound would likely involve a cascade of reactions catalyzed by specific GTs. A C-glycosyltransferase would be required for the initial attachment of a glucose unit to the C-6 position of luteolin. A subsequent glycosylation step, catalyzed by a different GT, would then be necessary to attach the second glucose unit to the first, forming the diglucosyl moiety.
Research on the glycosylation of luteolin has demonstrated the feasibility of using enzymes to produce various O-glucosides. nih.gov These studies provide a proof-of-concept for the enzymatic modification of the luteolin scaffold, suggesting that with the discovery or engineering of appropriate C-glycosyltransferases, an enzymatic route to this compound could be developed.
Challenges and Future Outlook:
The development of catalytic methodologies for the synthesis of this compound remains a significant synthetic challenge. The lack of published research in this specific area highlights the difficulty in controlling the regioselectivity and stereoselectivity of the C-glycosylation of complex polyphenolic compounds.
Future research in this field will likely focus on two main areas: the discovery and development of novel metal catalysts with high selectivity for C-glycosylation, and the identification and engineering of C-glycosyltransferases capable of accepting luteolin as a substrate and catalyzing the formation of the desired C-diglucosyl linkage. The successful development of such catalytic systems would not only provide access to this compound for further biological studies but also contribute to the broader field of complex natural product synthesis.
Molecular Mechanisms and in Vitro Biological Activities of Meloside L
Elucidation of Meloside L's Mechanism of Action
Research into the precise molecular mechanisms of this compound is ongoing. Studies on related compounds, particularly other flavonoids and glycosylflavones, provide insights into potential avenues of action.
Interaction with Molecular Targets
While specific molecular targets for this compound have not been extensively detailed in the provided search results, studies on a related compound, Meloside A (isovitexin-2''-O-glucoside), offer some indication of potential interactions. Meloside A has been shown to modulate the Androgen Receptor (AR) by suppressing its transactivation and reducing its expression in dermal papilla cells. mdpi.com This modulation led to a reduction in the expression of AR downstream targets, including DKK-1, TGF-β1, and IL-6. mdpi.com It was hypothesized that Meloside A might compete with dihydrotestosterone (B1667394) (DHT) for AR binding or target AR-associated cofactors like heat shock protein 90 (HSP90). mdpi.com Given the structural similarity between this compound and Meloside A (both are C-diglycosylflavones), it is plausible that this compound may also interact with similar molecular targets, potentially including nuclear receptors or proteins involved in cellular signaling pathways.
Modulation of Cellular Pathways
Flavonoids, in general, are known to modulate various cellular pathways, including those related to oxidative stress, inflammation, and cell signaling. ijop.netmdpi.comdovepress.com While direct evidence for this compound's specific pathway modulation is limited in the search results, its reported antioxidant activity suggests an interaction with pathways involved in combating oxidative stress. Studies on other plant extracts containing glycosylflavones, such as those from Silene repens, indicate that these compounds can influence cellular processes related to antioxidant defense. mdpi.comresearchgate.net Furthermore, research on plant responses to stress highlights the role of metabolic pathways, including flavonoid biosynthesis, in mediating these responses. nih.gov This suggests that this compound, as a glycosylflavone, could be involved in modulating pathways related to stress responses and cellular protection.
In Vitro Pharmacological Investigations
In vitro studies have begun to explore the biological activities of this compound, with a particular focus on its antioxidant potential.
Antioxidant Activity Assays
This compound has demonstrated antioxidant activity in in vitro assays. mdpi.comresearchgate.net This activity is commonly assessed using methods that evaluate the compound's ability to scavenge free radicals and reduce oxidative species. nih.govsci-hub.se
Free Radical Scavenging Capabilities
Studies have shown that this compound possesses free radical scavenging capabilities. mdpi.comresearchgate.net This is often measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comresearchgate.netnih.govsci-hub.seresearchgate.net For instance, in a study on Silene repens, this compound (identified as isovitexin-2''-O-glucoside) exhibited antioxidant activity against the DPPH radical. mdpi.comresearchgate.net The ability to scavenge free radicals is a key mechanism by which antioxidants protect cells from damage caused by reactive oxygen species (ROS). whiterose.ac.ukresearchgate.net
Correlation with Phenolic Content
The antioxidant activity of plant extracts and isolated compounds, including glycosylflavones like this compound, is often correlated with their total phenolic content. chemfaces.comresearchgate.net Phenolic compounds are known for their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. researchgate.net While a direct quantitative correlation specifically for isolated this compound is not provided in detail in the search results, studies on various plant extracts containing this compound and other phenolic compounds have shown a relationship between the concentration of these compounds and the observed antioxidant activity. mdpi.comnih.govsci-hub.semdpi.com For example, research on Luffa echinata extracts indicated that total phenolic content correlated with DPPH and ABTS radical scavenging activities. nih.govsci-hub.se Another study on Astragalus membranaceus showed that several phenolic compounds, including flavonoids, were positively correlated with antioxidant activity. mdpi.com These findings support the general understanding that the phenolic structure of this compound contributes to its radical scavenging and antioxidant properties.
Antimicrobial Efficacy (e.g., Anticandidal Activity)
Research into the antimicrobial efficacy of this compound specifically as an isolated compound is limited in the provided literature. However, extracts from plants known to contain this compound, such as Cucumis melo (muskmelon), have demonstrated anticandidal activity. Ethanolic and aqueous extracts of the aerial parts of Cucumis melo showed anticandidal activity against tested fungi, with minimal inhibitory concentrations (MIC) ranging from 0.256 to 2.5 mg/ml and minimal fungicidal concentrations (MFC) from 2.5 to 5 mg/ml. psu.edu The strongest inhibition was observed with the ethanolic extract of aerial parts. psu.edu This anticandidal activity in Cucumis melo extracts may be attributed to the presence of polyphenols, including flavonoids like this compound, which are known to possess antimicrobial properties. psu.edu Other plant extracts containing flavonoids have also shown activity against Candida albicans. mdpi.com
Antiviral Properties
Similar to its antimicrobial activity, specific studies detailing the antiviral properties and mechanisms of isolated this compound are not extensively available in the provided sources. Nevertheless, extracts from Cucumis melo var. cantalupensis, which contain this compound, have exhibited antiviral activity against human cytomegalovirus (HCMV) strain AD-169 in a cytopathic effect (CPE) reduction assay. psu.edu The ethanolic extract of aerial parts of Cucumis melo showed significant antiviral activity. psu.edu Flavonoids in general are recognized for their diverse antiviral properties and potential as antiviral agents, acting through various mechanisms such as inhibiting viral attachment, entry, or replication. frontiersin.orgmdpi.commdpi.com Melissa officinalis (lemon balm), another plant containing flavonoids and polyphenols, has demonstrated antiviral effects against a range of viruses including HSV-1, CPV, HBV, HCV, SARS-CoV-2, and Influenza A virus. frontiersin.orgnih.govnih.gov While these findings suggest a potential for this compound to possess antiviral activity as a component of these extracts, direct research on the isolated compound is needed to elucidate its specific effects and mechanisms.
Enzyme Inhibition Studies (e.g., Pancreatic Lipase (B570770) Inhibition)
Flavonoids are known inhibitors of various enzymes, including digestive enzymes like pancreatic lipase. mdpi.comnih.gov Studies on Cucurbitaceae herbs, which contain this compound (identified as isoorientin-2''-O-glucopyranoside), have demonstrated inhibitory potential against human pancreatic lipase. researchgate.net This inhibitory activity was found to correlate with the levels of flavonoids present in the extracts. researchgate.net Furthermore, research on cucumber (Cucumis sativus) flowers, which contain luteolin (B72000) derivatives including isoorientin (B1672268) and isoorientin-4'-O-glucoside (structurally related to this compound), showed the ability to inhibit mammalian pancreatic lipases. mdpi.com While these studies indicate that this compound is present in extracts with pancreatic lipase inhibitory activity, specific detailed research findings, such as IC₅₀ values for isolated this compound's effect on pancreatic lipase, are not explicitly provided in the examined literature. The inhibition of pancreatic lipase is considered a potential strategy for the regulation of obesity by reducing dietary fat absorption. plos.orgejgm.co.uk
Structure Activity Relationship Sar Studies of Meloside L and Its Analogs
Correlating Structural Features with Biological Potency
The biological activity of flavonoid glycosides like Meloside L is influenced by their core flavonoid structure, the type and position of glycosylation, and the presence and arrangement of hydroxyl and other functional groups. lipidmaps.orgguidetopharmacology.org
Influence of Glycosylation Pattern
This compound features a diglycoside structure, with glucose moieties attached at the 6-position of the aglycone via a carbon-carbon bond (C-glycoside) and at the 2''-position of the C-linked glucose via an oxygen-carbon bond (O-glycoside). researchgate.netlipidmaps.orguni.lu Glycosylation significantly impacts the physicochemical properties of flavonoids, including solubility, stability, and bioavailability, which in turn affect their biological activity. nih.gov The sugar moiety can influence the interaction with biological membranes, transport proteins, and target enzymes or receptors. uni.lucdutcm.edu.cnnih.gov Different glycosylation patterns (e.g., the type of sugar, the number of sugar units, and the linkage position) can lead to variations in potency and efficacy compared to the aglycone or other glycosylated forms. uni.lucdutcm.edu.cnnih.gov Specific SAR studies on other flavonoid glycosides have shown that the nature and position of glycosidic linkages can alter antioxidant activity, enzyme inhibition, and cellular uptake. guidetopharmacology.org While the precise impact of the 2''-O-glucose on the activity of isoorientin (B1672268) (luteolin 6-C-glucoside) to form this compound is not extensively documented in the provided sources, it is generally understood that such modifications can modulate the biological profile of the parent compound.
Rational Design of this compound Derivatives for Enhanced Activity
Rational design of bioactive molecules involves using structural and biological information to guide the synthesis of new compounds with improved properties. Based on the inferred SAR for this compound, rational design strategies for developing analogs with enhanced activity could involve targeted modifications to its structure. This might include altering the glycosylation pattern (e.g., removing or changing the type or position of sugar moieties), modifying the number or position of hydroxyl or other functional groups, or introducing different substituents on the aromatic rings. researchgate.netlipidmaps.orgguidetopharmacology.org The goal of such modifications would be to optimize interactions with specific biological targets, improve pharmacokinetic properties, or enhance desired biological effects while minimizing undesirable ones. nih.govontosight.ai However, without detailed SAR data specifically for this compound, the rational design process would rely heavily on extrapolating from SAR studies of related flavonoid glycosides and computational modeling.
Advanced Analytical Methodologies for Meloside L Quantification and Characterization
Chromatographic Techniques for Quantitative Analysis
Chromatographic techniques are fundamental for separating Meloside L from other compounds present in a sample matrix, enabling its subsequent quantification.
HPLC-PDA-MS for Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) and Mass Spectrometry (MS) detection is a powerful hyphenated technique widely used for metabolite profiling and the analysis of natural products. creative-biostructure.comcreative-proteomics.comthieme-connect.comnih.gov HPLC separates compounds based on their physicochemical properties, while the PDA detector provides UV-Vis spectral data, aiding in the identification and assessment of peak purity for compounds with chromophores. thieme-connect.comnih.gov The MS detector provides molecular weight information and fragmentation patterns, which are crucial for compound identification and structural elucidation. creative-proteomics.com This combination is particularly useful for analyzing complex mixtures, allowing for the identification and relative quantification of multiple compounds in a single run. researchgate.net For instance, HPLC-PDA-MS has been employed to characterize and quantify natural pigments like carotenoids and chlorophylls (B1240455) in microalgae, demonstrating its capability in analyzing diverse natural compounds. nih.gov The method involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve optimal separation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique for the analysis of metabolites and natural products, particularly those that are volatile or can be made volatile through derivatization. creative-biostructure.commdpi.comtandfonline.comuwu.ac.lk GC-MS is a highly sensitive and efficient method for the analysis of low molecular weight compounds. chemrxiv.orgmdpi.com It is widely used in metabolomics for both targeted and untargeted analysis of complex biological samples. chemrxiv.orgmdpi.comgcms.cz The technique involves the separation of volatile compounds by GC, followed by their detection and identification by MS. protocols.io Derivatization is often necessary for polar and non-volatile compounds, such as some glycosides, to increase their volatility and thermal stability for GC analysis. chemrxiv.orgmtoz-biolabs.com GC-MS based metabolite profiling allows for the analysis of primary metabolites like amino acids, sugars, and organic acids after appropriate derivatization. chemrxiv.org While GC-MS is a robust and reproducible technique, accurate quantification in complex biological samples can be challenged by matrix effects. mdpi.com Strategies combining GC-MS with chemometric tools and spectral deconvolution software are employed to enhance compound identification and overcome challenges related to overlapping peaks in complex mixtures. nih.gov
Spectroscopic Techniques for Characterization
Spectroscopic techniques provide valuable structural information about this compound and other natural products, complementing the data obtained from chromatographic methods.
Advanced NMR Spectroscopy in Complex Mixture Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, connectivity, and spatial arrangement of atoms within a molecule. creative-biostructure.comcreative-proteomics.comnumberanalytics.com Advanced NMR techniques are particularly useful for the analysis of complex mixtures, such as natural product extracts, without the need for extensive isolation and purification. creative-biostructure.commdpi.comtandfonline.comnumberanalytics.comrsc.organalis.com.my Both 1D (e.g., ¹H NMR, ¹³C NMR) and 2D NMR experiments (e.g., COSY, HSQC, HMBC, TOCSY) are employed to elucidate the structures of natural compounds. numberanalytics.comrsc.org ¹³C NMR offers significant benefits for analyzing complex mixtures due to its broader spectral width, which minimizes signal overlaps and provides direct assessment of metabolite backbone structures. rsc.org Techniques like HSQC-TOCSY combine the advantages of HSQC and TOCSY, providing detailed carbon-proton correlations that are highly effective for analyzing complex molecules with overlapping signals. rsc.org NMR spectroscopy can be used to identify and quantify components in mixtures, even at low concentrations. numberanalytics.com Integrating NMR with MS techniques further enhances the ability to identify novel compounds and streamline the dereplication process in natural product research and metabolomics. creative-biostructure.comacs.org
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopic technique used to identify functional groups present in a molecule based on their characteristic absorption of infrared radiation. thieme-connect.commdpi.comtandfonline.comrsc.organalis.com.my FTIR spectroscopy is a rapid, non-destructive method that requires minimal sample preparation and can be applied to various sample types, including solids, liquids, and gases. analis.com.mybruker.com In natural product research, FTIR is used for the identification and characterization of compounds by analyzing the vibrational modes of different functional groups. bruker.comresearchgate.netupdatepublishing.com It can help to confirm the presence of specific chemical bonds and functional moieties within the structure of this compound. updatepublishing.com FTIR spectroscopy is also valuable for quality control and the analysis of complex mixtures, such as plant extracts and honey, by providing a chemical fingerprint of the sample. analis.com.mybruker.combio-conferences.org The analysis of FTIR spectra can reveal the presence of functional groups such as hydroxyl groups, alkanes, and aromatic rings, which are common in natural products like flavonoids and glycosides. analis.com.my
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopic technique that provides information about the molecular structure, symmetry, and bonding of a compound based on the inelastic scattering of light. thieme-connect.comtandfonline.comrsc.org Similar to FTIR, Raman spectroscopy is a non-destructive method and requires little to no sample preparation. uwu.ac.lkresearchgate.net It offers complementary information to FTIR spectroscopy, as different functional groups may be active in Raman compared to IR. acs.org Raman spectroscopy is particularly useful for analyzing functional groups such as alkenes, alkynes, and disulfide bonds. acs.org In natural product research, Raman spectroscopy is used for the rapid identification and characterization of phytochemicals. uwu.ac.lkresearchgate.net Surface-Enhanced Raman Spectroscopy (SERS), a variant of Raman spectroscopy, can significantly enhance the sensitivity of detection, allowing for the analysis of compounds present at very low concentrations in complex mixtures. tandfonline.com Raman spectroscopy, often combined with chemometric analysis, can provide details about the chemical structures responsible for specific biological activities. uwu.ac.lk It has been applied to the analysis of various natural products, including alkaloids and carotenoids. tandfonline.comacs.org
Method Validation and Quality Assurance in this compound Analysis
Method validation is a fundamental process in analytical chemistry, particularly critical for ensuring the reliability and suitability of analytical procedures for their intended purpose in areas such as pharmaceutical development and quality control. europa.euresearchgate.netdemarcheiso17025.comscielo.br The objective is to demonstrate through scientific evidence that an analytical procedure consistently yields reliable, accurate, and reproducible results. scielo.br Regulatory guidelines, such as those provided by the International Council for Harmonisation (ICH), offer a standardized framework for validating analytical methods. europa.euresearchgate.netich.orgeuropa.eueuropa.euresearchgate.net Key validation parameters include specificity, accuracy, precision, linearity, range, detection limit, quantitation limit, and robustness. researchgate.netscielo.brich.orgeuropa.eueuropa.eu
Reproducibility Protocols (e.g., ICH Q2 Guidelines)
Precision is a critical aspect of method validation, expressing the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. ich.orgeuropa.eu According to ICH Q2 guidelines, precision can be considered at three levels: repeatability, intermediate precision, and reproducibility. researchgate.netich.orgeuropa.eueuropa.eu
Repeatability: This refers to the precision under the same operating conditions over a short interval of time, also known as intra-assay precision. ich.orgeuropa.eu It is typically assessed using a minimum number of determinations covering the specified range of the procedure. ich.org
Intermediate Precision: This expresses within-laboratory variations, including different days, different analysts, or different equipment. ich.orgeuropa.eu The extent to which intermediate precision is established depends on the intended use of the procedure. ich.org
Reproducibility: This expresses the precision between laboratories and is usually assessed through collaborative studies. ich.orgeuropa.eucorn12.dk Reproducibility is particularly relevant when standardizing an analytical procedure, for instance, for inclusion in pharmacopoeias. corn12.dk
The precision of an analytical procedure is commonly expressed as the variance, standard deviation, or coefficient of variation of a series of measurements. ich.orgeuropa.eu
Sensitivity and Selectivity Considerations
Sensitivity in analytical methods for this compound relates to the ability to detect and quantify the compound at low concentrations. This is typically characterized by the detection limit (LOD) and the quantitation limit (LOQ). researchgate.netscielo.brich.orgeuropa.eucorn12.dk
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected, though not necessarily quantified as an exact value. researchgate.netich.orgeuropa.eu
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netich.orgeuropa.eueuropa.eucorn12.dk The LOQ is particularly important for quantitative assays of low-level compounds, such as impurities. scielo.breuropa.eueuropa.eu
Several approaches can be used to determine LOD and LOQ, including visual evaluation, signal-to-noise ratio, and calculations based on the analytical curve parameters. scielo.brich.orgeuropa.eucorn12.dk Achieving high sensitivity is a desirable characteristic for analytical platforms used in complex sample analysis. researchgate.net
Selectivity (also referred to as specificity) is the ability of an analytical method to accurately measure the analyte without interference from other components present in the sample matrix. researchgate.netdemarcheiso17025.comscielo.br For separative analytical methods like chromatography, selectivity is demonstrated by the ability to resolve the analyte peak from other potential sample components, such as matrix constituents, impurities, or degradation products. demarcheiso17025.com This is typically assessed by evaluating the purity and symmetry of the analyte peak and ensuring sufficient resolution from neighboring peaks. demarcheiso17025.com High selectivity is a key merit for analytical methods applied to complex biological or plant matrices containing this compound. researchgate.net
Matrix Effects and Standard Addition Methods
Matrix effects occur when substances within the sample matrix (everything in the sample except the analyte) influence the signal produced by the analyte, leading to biased results. alpha-measure.comlibretexts.orgwikipedia.orgchromatographyonline.com These effects can either enhance or suppress the analytical signal. libretexts.orgchromatographyonline.com Matrix effects are a significant challenge in the analysis of complex samples, including biological fluids, plant extracts, and environmental samples. alpha-measure.comlibretexts.orgwikipedia.org They can manifest as changes in the slope of the calibration curve (rotational effect) or a shift in the baseline (translational effect). rsc.org
The standard addition method is a widely used technique to compensate for matrix effects. alpha-measure.comlibretexts.orgwikipedia.orgchromatographyonline.comrsc.org This method involves adding known increments of the analyte directly to replicate portions of the sample. alpha-measure.comwikipedia.orgchromatographyonline.com By spiking the sample with increasing amounts of the analyte, a calibration curve is generated within the sample matrix itself. libretexts.orgwikipedia.org The underlying assumption is that the added analyte experiences the same matrix effects as the endogenous analyte already present in the sample. libretexts.orgwikipedia.org
The standard addition method is particularly useful when the sample matrix is complex, unknown, or highly variable, making it difficult to prepare matrix-matched calibration standards. alpha-measure.comwikipedia.org While effective in compensating for proportional (rotational) matrix effects that alter the sensitivity (slope), it may not correct for constant (translational) background interferences or other spectral interferences. wikipedia.orgrsc.org The concentration of the analyte in the original sample is determined by extrapolating the standard addition curve back to the point of zero added analyte. libretexts.orgrsc.org
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
